1,8-dioxaspiro[5.5]undecan-4-one

Catalog No.
S6902884
CAS No.
1339499-24-9
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-dioxaspiro[5.5]undecan-4-one

CAS Number

1339499-24-9

Product Name

1,8-dioxaspiro[5.5]undecan-4-one

IUPAC Name

1,8-dioxaspiro[5.5]undecan-4-one

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c10-8-2-5-12-9(6-8)3-1-4-11-7-9/h1-7H2

InChI Key

ZXMYNJOCMOPTBF-UHFFFAOYSA-N

SMILES

C1CC2(CC(=O)CCO2)COC1

Canonical SMILES

C1CC2(CC(=O)CCO2)COC1

1,8-Dioxaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by its unique molecular structure that incorporates a dioxaspiro framework. This compound features two oxygen atoms integrated into the spiro ring system, which enhances its reactivity and potential biological activity. Its molecular formula is C₉H₁₄O₄, and it has a molecular weight of approximately 174.21 g/mol. The spirocyclic nature of this compound contributes to its distinctive chemical properties, making it a subject of interest in various fields of research, including organic chemistry and medicinal chemistry.

  • Oxidation: The compound can be oxidized to form various derivatives with different functional groups.
  • Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
  • Substitution: The spiro ring system allows for substitution reactions where different functional groups can be introduced, enhancing its versatility in synthetic applications.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Research indicates that 1,8-dioxaspiro[5.5]undecan-4-one exhibits notable biological activity. It has been studied for its potential as an antifungal agent and as a candidate for drug development due to its unique structural properties. The presence of the dioxaspiro framework may allow it to interact with biological targets in a specific manner, potentially influencing various biochemical pathways.

Several synthesis methods have been reported for 1,8-dioxaspiro[5.5]undecan-4-one:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic conditions, often using ethylene glycol or similar reagents.
  • Multi-step Synthesis: This may involve multiple reaction steps to construct the spirocyclic structure, often requiring careful control of reaction conditions to avoid decomposition or side reactions.
  • Catalytic Methods: Advanced catalytic systems can be employed to enhance yield and purity during synthesis.

For example, one synthesis route involves reacting cyclohexanone with ethylene glycol in the presence of an acid catalyst under reflux conditions .

1,8-Dioxaspiro[5.5]undecan-4-one has various applications across different fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Medicinal Chemistry: Its potential biological activities make it a candidate for drug development.
  • Material Science: The compound may be used in the production of specialized materials due to its unique structural properties.

Interaction studies suggest that 1,8-dioxaspiro[5.5]undecan-4-one may interact with various biomolecules, including enzymes and proteins. Its unique structure allows for specific binding interactions that could influence enzyme activity or cellular processes. Investigating these interactions further could provide insights into its mechanism of action and potential therapeutic uses.

1,8-Dioxaspiro[5.5]undecan-4-one shares structural similarities with other spirocyclic compounds but possesses unique characteristics that distinguish it from them:

Compound NameStructural FeaturesUnique Properties
1,5-Dioxaspiro[5.5]undecaneTwo oxygen atoms in a spiro ringExhibits antifungal and insecticidal properties
1,9-Dioxaspiro[5.5]undecan-4-oneSimilar dioxaspiro structurePotential applications in pheromone synthesis
8-Methyl-2-phenyl-1,7-dioxaspiro[5.5]undecan-4-oneSubstituted phenyl groupEnhanced lipophilicity and potential biological activity

These comparisons highlight how 1,8-dioxaspiro[5.5]undecan-4-one's dioxaspiro structure contributes to its unique reactivity and biological profile compared to other similar compounds.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

170.094294304 g/mol

Monoisotopic Mass

170.094294304 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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